3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid

Catalog No.
S13010033
CAS No.
657401-22-4
M.F
C11H8I2O4
M. Wt
457.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid

CAS Number

657401-22-4

Product Name

3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid

IUPAC Name

3,5-diiodo-2-(2-methylprop-2-enoyloxy)benzoic acid

Molecular Formula

C11H8I2O4

Molecular Weight

457.99 g/mol

InChI

InChI=1S/C11H8I2O4/c1-5(2)11(16)17-9-7(10(14)15)3-6(12)4-8(9)13/h3-4H,1H2,2H3,(H,14,15)

InChI Key

RXSOJKXCKPYPJB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1I)I)C(=O)O

3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid is an organic compound characterized by the presence of two iodine atoms and an acylated hydroxyl group on a benzoic acid framework. Its chemical formula is C11H8I2O4\text{C}_{11}\text{H}_{8}\text{I}_{2}\text{O}_{4}, and it has a molecular weight of approximately 392.99 g/mol. The structure consists of a benzoic acid moiety substituted with two iodine atoms at the 3 and 5 positions and an ester linkage to a 2-methylacryloyl group at the 2 position, which enhances its reactivity and potential biological activity .

Typical of carboxylic acids and esters. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic substitution: The iodine atoms can be replaced by nucleophiles, leading to diverse derivatives.
  • Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, regenerating the corresponding carboxylic acid and alcohol.

3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid exhibits significant biological activities, particularly in the realm of pharmacology. Its structural features suggest potential applications as a pharmaceutical agent, possibly influencing pathways related to inflammation or cancer treatment due to the presence of iodine, which is known for its role in enhancing biological activity. Moreover, compounds with similar structures often display antimicrobial properties, making this compound a candidate for further investigation in medicinal chemistry .

The synthesis of 3,5-diiodo-2-[(2-methylacryloyl)oxy]benzoic acid can be achieved through several methods:

  • Iodination of Benzoic Acid Derivatives: Starting with 2-hydroxybenzoic acid, iodination can be performed using iodine monochloride or other iodinating agents to introduce iodine at the 3 and 5 positions.
  • Esterification Reaction: The resulting diiodo compound can then be reacted with 2-methylacryloyl chloride in the presence of a base (like pyridine) to form the final product through nucleophilic acyl substitution.
  • Alternative Synthesis Approaches: Other synthetic routes may involve coupling reactions or using protecting groups to manage functional groups during synthesis.

3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid has several potential applications:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug development targeting specific diseases.
  • Biomaterials: Its reactive acrylate group allows for incorporation into polymer matrices for drug delivery systems.
  • Research: Used in studies related to organic synthesis and medicinal chemistry for developing new therapeutic agents.

Interaction studies are crucial for understanding how 3,5-diiodo-2-[(2-methylacryloyl)oxy]benzoic acid interacts with biological systems. Preliminary studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cell Culture Experiments: Assessing its effects on cell viability and proliferation in various cancer cell lines.
  • In Vivo Studies: Exploring pharmacokinetics and pharmacodynamics through animal models.

These studies help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3,5-diiodo-2-[(2-methylacryloyl)oxy]benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
3,5-Diiodo-2-methylbenzoic acidIodine substitutions on benzoic acidSimpler structure without acrylate
4-Iodo-3-methylbenzoic acidIodine substitution at different positionPotentially different biological activity
3-Iodo-4-hydroxybenzoic acidHydroxy group instead of acrylateMore hydrophilic properties
4-(Acryloyloxy)benzoic acidAcryloyloxy group without iodineLacks halogenation

The uniqueness of 3,5-diiodo-2-[(2-methylacryloyl)oxy]benzoic acid lies in its dual iodine substitution combined with an acrylate functionality, which may enhance its reactivity and biological efficacy compared to similar compounds lacking these features .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

457.85120 g/mol

Monoisotopic Mass

457.85120 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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